molecular formula C19H26N2O2 B2883245 2-cyclohexyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide CAS No. 955218-58-3

2-cyclohexyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide

Katalognummer B2883245
CAS-Nummer: 955218-58-3
Molekulargewicht: 314.429
InChI-Schlüssel: OUKWEIRFEDQINM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-cyclohexyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a cyclohexyl group, a phenyl group, and a pyrrolidinone group . Pyrrolidinones are a class of compounds that contain a five-membered lactam ring, and they are often used in the synthesis of pharmaceuticals .

Wirkmechanismus

2-cyclohexyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide works by inhibiting GABA transaminase, the enzyme responsible for the breakdown of GABA. This leads to increased levels of GABA in the brain, which can have a range of effects on neuronal activity. GABA is an inhibitory neurotransmitter, and increased levels of GABA can lead to decreased neuronal excitability and reduced seizure activity.
Biochemical and Physiological Effects:
The increased levels of GABA resulting from this compound administration can have a range of effects on the body. In addition to its anticonvulsant and anxiolytic effects, this compound has been shown to have analgesic properties. It has also been studied for its potential to reduce drug-seeking behavior in addiction.

Vorteile Und Einschränkungen Für Laborexperimente

2-cyclohexyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the effects of increased GABA levels. It is also commercially available and has been optimized for large-scale production. However, there are limitations to its use in experiments. This compound has a relatively short half-life and may require frequent dosing to maintain therapeutic levels.

Zukünftige Richtungen

There are several potential future directions for research on 2-cyclohexyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide. One area of interest is its potential for the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research may explore its potential as a treatment for substance use disorders. Another area of interest is its potential for the treatment of anxiety disorders. This compound has been shown to have anxiolytic effects in preclinical studies, and further research may explore its potential as a treatment for anxiety. Finally, the development of new GABA transaminase inhibitors may lead to the development of more potent and selective compounds for therapeutic use.

Synthesemethoden

The synthesis of 2-cyclohexyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide involves a multi-step process starting with the reaction of cyclohexylamine with ethyl 2-bromoacetate to form 2-cyclohexylacetic acid ethyl ester. This intermediate is then reacted with 3-phenylpyrrolidine-2,5-dione to form the desired product, this compound. The synthesis of this compound has been optimized for large-scale production and is now commercially available.

Wissenschaftliche Forschungsanwendungen

2-cyclohexyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for the treatment of a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to have anticonvulsant, anxiolytic, and analgesic effects.

Eigenschaften

IUPAC Name

2-cyclohexyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(11-15-7-3-1-4-8-15)20-13-16-12-19(23)21(14-16)17-9-5-2-6-10-17/h2,5-6,9-10,15-16H,1,3-4,7-8,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKWEIRFEDQINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.